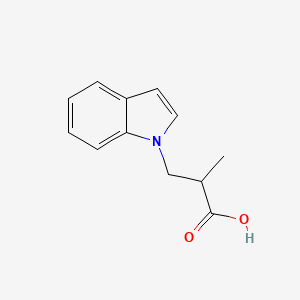

3-(1H-Indol-1-yl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

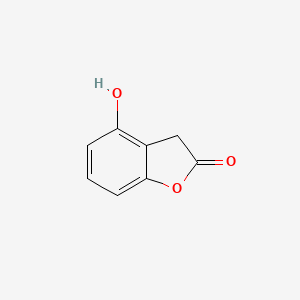

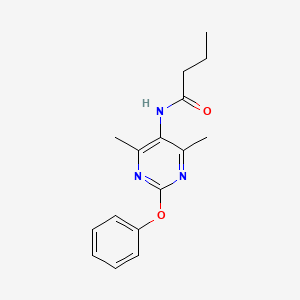

3-(1H-Indol-1-yl)-2-methylpropanoic acid is a compound with the molecular formula C11H11NO2 . It is a significant heterocyclic system in natural products and drugs . This compound plays a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14) .

Chemical Reactions Analysis

Indole synthesis involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2) and Et3N under reflux in 1-propanol consistently gave the corresponding indole .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the function of these targets . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific target and biological context.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1H-Indol-1-yl)-2-methylpropanoic acid in lab experiments include its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. Additionally, the compound is relatively easy to synthesize and can be purified through various techniques such as column chromatography and recrystallization. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 3-(1H-Indol-1-yl)-2-methylpropanoic acid. One of the potential directions is to investigate the compound's potential use in treating various neurological disorders such as depression, anxiety, and insomnia. Additionally, further research can be done to explore the compound's anti-cancer properties and its potential use in cancer therapy. Moreover, the compound's potential use in immunotherapy can be further investigated. Furthermore, research can be done to understand the compound's mechanism of action and its potential toxicity. Overall, the research on this compound shows promising potential for its therapeutic applications in various fields.

Synthesis Methods

The synthesis of 3-(1H-Indol-1-yl)-2-methylpropanoic acid can be achieved through several methods. One of the commonly used methods involves the reaction of indole-3-acetic acid with 2-bromo-2-methylpropanoic acid in the presence of a base. The reaction leads to the formation of this compound, which can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(1H-Indol-1-yl)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, the compound has been shown to modulate the activity of serotonin receptors, which are involved in regulating mood, appetite, and sleep. Additionally, this compound has been found to have anti-cancer properties and has been investigated for its potential use in cancer therapy. Moreover, the compound has been shown to enhance the immune response and has been studied for its potential use in immunotherapy.

properties

IUPAC Name |

3-indol-1-yl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRQCALDRRWTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone](/img/structure/B2854588.png)

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)

![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)